(R)-(-)-gamma-Ethoxycarbonyl-gamma-butyrolactone

Catalog No.
S1906083
CAS No.
33019-03-3
M.F
C7H10O4
M. Wt
158.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-(-)-gamma-Ethoxycarbonyl-gamma-butyrolactone

CAS Number

33019-03-3

Product Name

(R)-(-)-gamma-Ethoxycarbonyl-gamma-butyrolactone

IUPAC Name

ethyl (2R)-5-oxooxolane-2-carboxylate

Molecular Formula

C7H10O4

Molecular Weight

158.15 g/mol

InChI

InChI=1S/C7H10O4/c1-2-10-7(9)5-3-4-6(8)11-5/h5H,2-4H2,1H3/t5-/m1/s1

InChI Key

MJQGWRVDIFBMNW-RXMQYKEDSA-N

SMILES

CCOC(=O)C1CCC(=O)O1

Canonical SMILES

CCOC(=O)C1CCC(=O)O1

Isomeric SMILES

CCOC(=O)[C@H]1CCC(=O)O1

Organic Synthesis:

Medicinal Chemistry:

  • Precursor for Drug Development: R-(-)-γ-EtO-GBL can be a valuable starting material for synthesizing various heterocyclic compounds with potential biological activities. These compounds can then be further investigated for their therapeutic properties SCBT - Santa Cruz Biotechnology: .

(R)-(-)-gamma-Ethoxycarbonyl-gamma-butyrolactone is a chiral compound belonging to the class of gamma-butyrolactones. Its chemical formula is C7_7H10_{10}O4_4, and it is characterized by the presence of an ethoxycarbonyl group attached to the gamma position of the butyrolactone structure. This compound is notable for its potential applications in organic synthesis and medicinal chemistry, primarily due to its unique structural features that allow for various chemical transformations.

The reactivity of (R)-(-)-gamma-Ethoxycarbonyl-gamma-butyrolactone can be understood through its relationship with gamma-butyrolactone, which is known for several key reactions:

  • Hydrolysis: Under basic conditions, (R)-(-)-gamma-Ethoxycarbonyl-gamma-butyrolactone can undergo hydrolysis to yield gamma-hydroxybutyric acid derivatives. This reaction typically involves the formation of sodium gamma-hydroxybutyrate when treated with sodium hydroxide .
  • Deprotonation: When treated with non-nucleophilic bases like lithium diisopropylamide, it can undergo deprotonation at the alpha carbon, leading to nucleophilic reactions that can further modify the compound .
  • Polymerization: The compound can also participate in ring-opening polymerization, resulting in polybutyrolactone. This polymerization is significant for producing biodegradable materials .

Several synthetic routes have been developed for (R)-(-)-gamma-Ethoxycarbonyl-gamma-butyrolactone:

  • Starting Materials: The synthesis often begins with commercially available gamma-butyrolactone or its derivatives.
  • Chiral Catalysis: Asymmetric synthesis methods utilizing chiral catalysts have been employed to produce (R)-(-)-gamma-Ethoxycarbonyl-gamma-butyrolactone selectively. For example, N-heterocyclic carbene-catalyzed reactions have shown promise in achieving high enantioselectivity .
  • Functionalization: The introduction of the ethoxycarbonyl group can be achieved through various acylation reactions, where ethyl chloroformate or similar reagents are used under controlled conditions to ensure regioselectivity and stereoselectivity.

(R)-(-)-gamma-Ethoxycarbonyl-gamma-butyrolactone has several applications:

  • Intermediate in Synthesis: It serves as an important intermediate in the synthesis of pharmaceuticals and agrochemicals due to its ability to undergo further transformations.
  • Precursor for Bioactive Compounds: The compound's derivatives are explored for their potential therapeutic effects, particularly in neuropharmacology.
  • Material Science: Its polymerization properties make it a candidate for developing biodegradable polymers that can be utilized in various applications, including packaging and drug delivery systems.

Interaction studies involving (R)-(-)-gamma-Ethoxycarbonyl-gamma-butyrolactone focus on its metabolic conversion to gamma-hydroxybutyric acid and subsequent interactions with central nervous system receptors. The compound's interactions with other substances, such as alcohol and sedatives, have been documented, indicating that co-administration can lead to enhanced sedative effects and increased risk of adverse reactions .

Several compounds share structural similarities with (R)-(-)-gamma-Ethoxycarbonyl-gamma-butyrolactone. Here are some notable examples:

Compound NameStructure TypeUnique Features
Gamma-ButyrolactoneLactoneSimple 4-carbon lactone; prodrug for gamma-hydroxybutyric acid
1,4-ButanediolDiolLonger carbon chain; used in polymer production
Delta-ValerolactoneLactoneContains five carbons; different bioactivity profile
Ethyl ButyrateEsterUsed as a flavoring agent; different functional group
Gamma-Hydroxybutyric AcidAcidActive metabolite of gamma-butyrolactone; CNS depressant

Uniqueness

(R)-(-)-gamma-Ethoxycarbonyl-gamma-butyrolactone stands out due to its specific chiral configuration and functionalization with an ethoxycarbonyl group, which enhances its reactivity and potential applications in asymmetric synthesis compared to other similar compounds. This unique structure allows it to participate in diverse

XLogP3

0.5

Wikipedia

(R)-(-)-gamma-Ethoxycarbonyl-gamma-butyrolactone

Dates

Modify: 2024-04-15

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